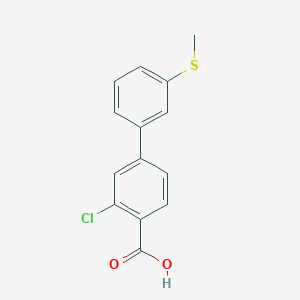

2-Chloro-4-(3-methylthiophenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzoic acid derivatives involves straightforward chemical pathways, including halogenation and reaction with alcohols to yield specific structures. For example, derivatives obtained from methyl 3-hydroxythiophene-2-carboxylate by halogenation have been studied, showcasing methods that could be relevant for synthesizing 2-Chloro-4-(3-methylthiophenyl)benzoic acid (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

Structural determination through techniques such as powder X-ray diffraction (PXRD) and Hirshfeld surface analysis provides insights into the molecular geometry and intermolecular interactions of compounds similar to 2-Chloro-4-(3-methylthiophenyl)benzoic acid. For instance, studies on 2-(methylthio)benzoic acid derivatives reveal intricate details about their crystal systems, hydrogen bonding, and molecular orbitals, which are essential for understanding the structural characteristics of the subject compound (Chatterjee, 2023).

Chemical Reactions and Properties

The chemical reactivity of 2-Chloro-4-(3-methylthiophenyl)benzoic acid can be inferred from studies on similar molecules, which undergo a variety of reactions including nucleophilic addition and halogenation. Such reactions are critical for further functionalization and application of the compound in different chemical contexts (Pouzet et al., 1998).

Physical Properties Analysis

Analyzing the physical properties of related compounds provides insights into solubility, melting points, and other relevant parameters. For example, the solubility and melting points can significantly influence the compound's applications in material science and organic chemistry. Studies on similar benzoic acid derivatives help in estimating these properties for 2-Chloro-4-(3-methylthiophenyl)benzoic acid.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the compound's behavior in different environments. Investigations into the reactivity of related benzoic acid derivatives with sulfur- and oxygen-containing nucleophiles offer valuable information on potential chemical properties of 2-Chloro-4-(3-methylthiophenyl)benzoic acid, facilitating its application in synthesis and modification reactions (Shajari et al., 2015).

Applications De Recherche Scientifique

Detoxification and Physiological Neutralization

- Detoxification Role : A study on wheat coleoptiles showed that certain chlorophenyl propionates, which are structurally related to 2-Chloro-4-(3-methylthiophenyl)benzoic acid, are quickly hydrolyzed and then undergo further degradation or conjugation with cysteine in vivo. This indicates a potential role in physiological detoxification processes (Collet & Pont, 1978).

Water Purification

- Application in Water Treatment : Research on TiO2 photocatalysis for water purification included the study of chlorophenols, which are structurally similar to 2-Chloro-4-(3-methylthiophenyl)benzoic acid. This suggests potential applications of related compounds in environmental remediation and water treatment (Matthews, 1990).

Plant Growth Regulation

- Influence on Plant Growth : A study examining various substituted phenoxyacetic and benzoic acids, including chloro- and methyl-substituted variants, found significant physiological activity affecting plant growth. This implies that 2-Chloro-4-(3-methylthiophenyl)benzoic acid could have applications in agriculture as a plant growth regulator (Pybus et al., 1959).

Synthesis of Pharmaceutical Intermediates

- Pharmaceutical Synthesis : The compound has been used in the synthesis of dichloro-9H-thioxanthen-9-ones, indicating its utility as an intermediate in pharmaceutical synthesis (Okabayashi et al., 1991).

Environmental Studies

- Photodecomposition Studies : Studies on the photodecomposition of chlorobenzoic acids, including 2-Chloro-4-(3-methylthiophenyl)benzoic acid, can provide insights into environmental degradation processes and the fate of such compounds in nature (Crosby & Leitis, 1969).

Safety And Hazards

The safety information for “2-Chloro-4-(3-methylthiophenyl)benzoic acid” suggests several precautionary measures. It’s recommended to handle it under inert gas and protect it from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to contact with air or water. It’s also advised to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Propriétés

IUPAC Name |

2-chloro-4-(3-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMNOIXXPJLALF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-methylthiophenyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.